

# Izumerogant (IMU-935): A Technical Overview of Its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

# **Abstract**

**Izumerogant** (IMU-935) is a novel, orally available small molecule that emerged as a promising therapeutic candidate for autoimmune diseases and cancer. Its unique dual mechanism of action, functioning as both an inverse agonist of the retinoic acid-related orphan receptor gamma t (RORyt) and an inhibitor of dihydroorotate dehydrogenase (DHODH), positioned it as a multifaceted regulator of immune responses and cellular proliferation. This technical guide provides a comprehensive overview of the discovery and development history of **Izumerogant**, detailing its mechanism of action, preclinical data, and the design and outcomes of its clinical trial programs in psoriasis and metastatic castration-resistant prostate cancer. The development of **Izumerogant** for these indications was ultimately discontinued, and this whitepaper will explore the publicly available data that informed these decisions, offering valuable insights for the scientific and drug development communities.

## Introduction

The development of targeted therapies for immune-mediated diseases and cancer remains a cornerstone of modern drug discovery. **Izumerogant**, originated by 4SC and developed by Immunic, represented a novel approach by simultaneously targeting two key pathways involved in inflammation and cell growth.[1] As an inverse agonist of RORyt, **Izumerogant** was designed to suppress the differentiation of pro-inflammatory Th17 cells and the subsequent release of inflammatory cytokines.[2][3] Concurrently, its inhibition of the mitochondrial enzyme DHODH



aimed to disrupt the de novo pyrimidine biosynthesis pathway, essential for the proliferation of rapidly dividing cells, including activated lymphocytes and cancer cells.[2] This dual functionality suggested a broad therapeutic potential for **Izumerogant** across a range of autoimmune and oncological indications.

#### **Mechanism of Action**

**Izumerogant** exerts its biological effects through the modulation of two distinct molecular targets:

# **RORyt Inverse Agonism**

RORyt is a nuclear receptor that acts as a master transcriptional regulator for the differentiation of Th17 cells, a subset of T helper cells crucial for immune responses against certain pathogens but also implicated in the pathophysiology of numerous autoimmune diseases.[2][3] RORyt promotes the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[2] As an inverse agonist, **Izumerogant** binds to RORyt and reduces its constitutive activity, thereby suppressing the expression of RORyt target genes and inhibiting the differentiation and effector functions of Th17 cells.





Click to download full resolution via product page

Caption: RORyt Signaling Pathway and Izumerogant Inhibition.



## Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of DNA and RNA.[4] By inhibiting DHODH, **Izumerogant** depletes the intracellular pool of pyrimidines, thereby impeding the proliferation of rapidly dividing cells that are highly dependent on this pathway, such as activated lymphocytes and cancer cells.[4]





Click to download full resolution via product page

Caption: DHODH Inhibition in the Pyrimidine Synthesis Pathway.

# **Preclinical Development**

A series of preclinical studies were conducted to characterize the potency, selectivity, and efficacy of **Izumerogant**.

## In Vitro Potency and Selectivity

**Izumerogant** demonstrated potent inhibition of both of its targets.

| Target                          | IC50   | Assay Description                                                                                     |
|---------------------------------|--------|-------------------------------------------------------------------------------------------------------|
| RORyt                           | 24 nM  | Inverse agonist activity.[1]                                                                          |
| DHODH                           | 240 nM | Enzyme inhibition.[1]                                                                                 |
| IL-17A, IL-17F, IFNy Secretion  | 3-5 nM | Inhibition in stimulated human lymphocytes.[1]                                                        |
| Th17 Differentiation (murine)   | 135 nM | Inhibition of murine Th17 cell differentiation.[1]                                                    |
| IL-17F Production (human PBMCs) | 2-4 nM | Inhibition of IL-17F production<br>from stimulated human<br>peripheral blood mononuclear<br>cells.[1] |

Table 1: In Vitro Potency of Izumerogant.

# **Preclinical Efficacy Models**

**Izumerogant** showed promising activity in various preclinical models of autoimmune diseases and cancer.

Psoriasis Model: In an ex vivo model using human skin punches, Izumerogant
demonstrated a strong inhibition of GM-CSF, IL-17A, IL-17F, and IL-22, key cytokines in the
pathogenesis of psoriasis.[1]



- Other Autoimmune Disease Models: Activity was also observed in animal models for graft-versus-host disease, multiple sclerosis, and inflammatory bowel disease.[2][3][5]
- Prostate Cancer Model: Preclinical data indicated that Izumerogant could suppress the
  expression of the mutated androgen receptor variant AR-V7, a driver of castration-resistant
  prostate cancer.

## **Preclinical Safety**

A key aspect of the preclinical evaluation of RORyt inhibitors is their potential impact on thymocyte development, as RORyt plays a role in this process. Preclinical experiments indicated that **Izumerogant** did not affect thymocyte maturation, suggesting a favorable safety profile in this regard.[2][3][4]

# **Clinical Development**

**Izumerogant** advanced into Phase 1 clinical trials for psoriasis and metastatic castration-resistant prostate cancer.

## Phase 1 First-in-Human Study in Healthy Volunteers

A first-in-human, double-blind, placebo-controlled Phase 1 trial was conducted to assess the safety, tolerability, and pharmacokinetics of **Izumerogant** in healthy subjects. The study involved single ascending doses (SAD) and multiple ascending doses (MAD).

Experimental Protocol: While the full detailed protocol is not publicly available, the study design involved the administration of single doses of **Izumerogant** or placebo, followed by multiple daily doses for 14 days in different cohorts. Safety and tolerability were the primary endpoints, assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms. Pharmacokinetic parameters were also evaluated.[4]

Pharmacokinetic and Safety Data:



| Parameter                    | Result                                                                  |  |
|------------------------------|-------------------------------------------------------------------------|--|
| Pharmacokinetics             |                                                                         |  |
| Half-life                    | Approximately 24 hours, supporting once-daily dosing.                   |  |
| Dose Proportionality         | Observed across the investigated dose range. [4]                        |  |
| Safety and Tolerability      |                                                                         |  |
| Maximum Tolerated Dose (MTD) | Not reached in single or multiple ascending dose studies.[4]            |  |
| Adverse Events               | Generally mild in severity, with no serious adverse events reported.[4] |  |

Table 2: Summary of Phase 1 Pharmacokinetic and Safety Data in Healthy Volunteers.

## Phase 1b Study in Psoriasis (NCT04682333)

Following the promising results in healthy volunteers, a Phase 1b trial was initiated to evaluate **Izumerogant** in patients with moderate-to-severe psoriasis.

Experimental Protocol: This was a 28-day, double-blind, placebo-controlled trial conducted in Australia, New Zealand, and Bulgaria.[5] A total of 41 patients were enrolled and randomized to receive either **Izumerogant** at doses of 150 mg once-daily or 150 mg twice-daily, or placebo.[5] The primary objective was to evaluate the safety and tolerability of **Izumerogant** in this patient population.[5] Efficacy was assessed as a secondary endpoint, primarily through the Psoriasis Area and Severity Index (PASI).





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. imux.com [imux.com]
- 2. Immunic, Inc. Publishes Positive Results from the Single and Multiple Ascending Dose Parts of its Phase 1 Clinical Trial of IMU-935, a Potentially Best-in-Class Oral IL-17 Inhibitor [prnewswire.com]
- 3. Immunic Reports Pre-Planned Phase 1b Interim Analysis of IMU-935 in Psoriasis Patients Confounded by High Placebo Rate [prnewswire.com]



- 4. Immunic, Inc. Doses First Healthy Volunteer in its Phase 1 Clinical Program of IMU-935, a Potentially Best-in-Class RORyt Inverse Agonist Immunic Therapeutics [imux.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [Izumerogant (IMU-935): A Technical Overview of Its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544335#discovery-and-development-history-of-izumerogant]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com